molecular formula C14H13N5O8 B1253531 Griseolic acid

Griseolic acid

Cat. No. B1253531
M. Wt: 379.28 g/mol
InChI Key: IAPZXUKYTCQQFE-QZKDJMESSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Griseolic acid is a natural product found in Streptomyces griseoaurantiacus and Streptomyces jietaisiensis with data available.

Scientific Research Applications

Inhibition of Cyclic Adenosine Monophosphate Phosphodiesterase

Griseolic acid, isolated from Streptomyces griseoaurantiacus, is a potent inhibitor of cyclic adenosine 3',5'-monophosphate phosphodiesterase (PDE). This inhibition impacts various biological processes, making griseolic acid significant in scientific research related to cellular signaling and molecular biology (Takahashi et al., 1985).

Neuroblastoma Cell Line Studies

Griseolic acid induces morphological changes in neuroblastoma cell lines, notably promoting neurite extension in a dose-dependent manner. This effect is attributed to its ability to elevate intracellular cyclic AMP levels, thereby influencing cellular differentiation and morphology (Mitsui et al., 1991).

Biochemical Characterization and Structure

The biochemical properties and structural elucidation of griseolic acid have been extensively studied. It contains an adenine moiety and two carboxyl groups, contributing to its biochemical activity and specificity (Nakagawa et al., 1985).

Effects on Insulin Release and Pancreatic Islets

Research has shown that griseolic acid can influence insulin release in rat pancreatic islets. This effect is mediated through the inhibition of cyclic AMP phosphodiesterase, leading to an increase in cyclic AMP levels and consequently affecting insulin secretion (Hashimoto et al., 1990).

Potential in Glaucoma Treatment

Griseolic acid and its derivatives have been explored for their potential in lowering intraocular pressure, which is a key factor in glaucoma treatment. This effect is attributed to its role as a cyclic AMP phosphodiesterase inhibitor (Mishima et al., 1991).

Synthesis and Derivatives

Synthetic approaches to griseolic acid and its derivatives have been developed, which are crucial for studying its pharmacological properties and potential therapeutic applications. These studies also provide insights into the structure-activity relationships of griseolic acid derivatives (Kaneko et al., 1992).

properties

Product Name

Griseolic acid

Molecular Formula

C14H13N5O8

Molecular Weight

379.28 g/mol

IUPAC Name

(2R,3R,3aS,5S)-2-(6-aminopurin-9-yl)-5-[carboxy(hydroxy)methyl]-3-hydroxy-3,3a-dihydro-2H-furo[3,2-b]furan-5-carboxylic acid

InChI

InChI=1S/C14H13N5O8/c15-9-5-10(17-2-16-9)19(3-18-5)11-6(20)7-4(26-11)1-14(27-7,13(24)25)8(21)12(22)23/h1-3,6-8,11,20-21H,(H,22,23)(H,24,25)(H2,15,16,17)/t6-,7-,8?,11-,14+/m1/s1

InChI Key

IAPZXUKYTCQQFE-QZKDJMESSA-N

Isomeric SMILES

C1=C2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O[C@@]1(C(C(=O)O)O)C(=O)O

Canonical SMILES

C1=C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OC1(C(C(=O)O)O)C(=O)O

synonyms

griseolic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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